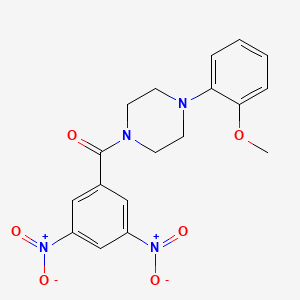

1-(3,5-Dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine

描述

属性

分子式 |

C18H18N4O6 |

|---|---|

分子量 |

386.4 g/mol |

IUPAC 名称 |

(3,5-dinitrophenyl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |

InChI |

InChI=1S/C18H18N4O6/c1-28-17-5-3-2-4-16(17)19-6-8-20(9-7-19)18(23)13-10-14(21(24)25)12-15(11-13)22(26)27/h2-5,10-12H,6-9H2,1H3 |

InChI 键 |

AMCMWLWEIAYZRI-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |

产品来源 |

United States |

准备方法

1-(3,5-二硝基苯甲酰)-4-(2-甲氧基苯基)哌嗪的合成通常涉及多个步骤,从哌嗪环的制备开始,随后进行取代反应以引入 3,5-二硝基苯甲酰基和 2-甲氧基苯基。常见的合成路线包括:

哌嗪环的形成: 哌嗪环可以通过在碱性条件下用二卤代烷烃环化乙二胺来合成。

引入 3,5-二硝基苯甲酰基: 该步骤涉及在三乙胺等碱的存在下,用 3,5-二硝基苯甲酰氯酰化哌嗪环。

引入 2-甲氧基苯基: 最后一步涉及使用合适的芳基卤化物和钯催化剂,将哌嗪环上的氢原子取代为 2-甲氧基苯基。

工业生产方法可能涉及优化这些步骤以提高收率和纯度,以及使用连续流动反应器进行大规模合成。

化学反应分析

1-(3,5-二硝基苯甲酰)-4-(2-甲氧基苯基)哌嗪可以发生各种化学反应,包括:

氧化: 该化合物可以使用强氧化剂(如高锰酸钾或三氧化铬)氧化,导致形成相应的硝基和甲氧基衍生物。

还原: 在钯催化剂存在下,可以使用还原剂(如氢气)还原硝基,从而形成胺衍生物。

取代: 该化合物可以发生亲核取代反应,特别是在硝基处,使用胺或硫醇等亲核试剂。

在这些反应中使用的常见试剂和条件包括二氯甲烷等有机溶剂,钯碳等催化剂,以及氢氧化钠等碱。从这些反应中形成的主要产物包括具有改变的官能团的各种取代衍生物。

科学研究应用

Structural Overview

The compound features a piperazine ring substituted with a 3,5-dinitrobenzoyl group and a 2-methoxyphenyl group. This structural arrangement contributes to its biological activity and potential therapeutic uses. The presence of nitro groups enhances the compound's reactivity and ability to interact with biological targets.

Medicinal Chemistry Applications

1-(3,5-Dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine has shown promise in the following areas:

- Anti-inflammatory Activity : Research indicates that this compound exhibits significant anti-inflammatory properties. It can modulate inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs .

- Neuropharmacological Effects : The compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurological disorders. It may influence the release and reuptake of monoamine neurotransmitters such as serotonin and dopamine .

- Antidepressant-Like Activity : Similar piperazine derivatives have been investigated for their antidepressant-like effects. The unique structure of this compound positions it as a lead compound for further development in this area .

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Anti-inflammatory | Inhibits inflammatory mediators; potential for drug development in inflammation. |

| Neuroactive | Modulates serotonin and dopamine pathways; potential for treating mood disorders. |

| Antidepressant-like | Exhibits properties similar to known antidepressants; further research needed. |

Case Study 1: Anti-inflammatory Mechanism

A study conducted on RAW264.7 macrophages demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines when exposed to lipopolysaccharide (LPS) stimuli. This suggests its utility in designing new anti-inflammatory therapies targeting macrophage activation pathways .

Case Study 2: Neuropharmacological Research

In neuropharmacological studies, this compound was evaluated for its binding affinity to serotonin receptors. Preliminary results indicated that it could act as a ligand for these receptors, potentially influencing mood and cognition. Further investigations are necessary to fully elucidate its pharmacological profile .

Synthesis Pathways

The synthesis of this compound typically involves a carbodiimide-mediated condensation reaction between N-(2-methoxyphenyl)piperazine and 3,5-dinitrobenzoic acid. This method highlights the importance of careful selection of reagents to achieve optimal yields and purity .

作用机制

1-(3,5-二硝基苯甲酰)-4-(2-甲氧基苯基)哌嗪的作用机制涉及它与特定分子靶标和途径的相互作用。硝基可以发生生物还原,形成与细胞成分相互作用的反应性中间体,从而导致各种生物效应。甲氧基苯基可以增强化合物穿透细胞膜并到达细胞内靶标的能力。

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

A. Acyl Group Variations

The 3,5-dinitrobenzoyl group in the target compound distinguishes it from analogs with electron-donating substituents (e.g., methoxy or methyl groups). Key comparisons include:

No explicit biological data are provided, but methoxy groups generally enhance solubility over nitro substituents .

1-(4-Bromobenzoyl)-4-phenylpiperazine :

- Halogen substitution (bromine) increases steric bulk and lipophilicity, which may improve blood-brain barrier penetration but reduce specificity .

B. Piperazine Substituent Variations

The 2-methoxyphenyl group at the 4-position of the piperazine ring is a recurring motif in receptor-targeted compounds:

1-(2-Methoxyphenyl)-4-(3-chlorophenyl)piperazine :

- Demonstrates serotonin reuptake inhibition (SSRI) activity, highlighting the role of the 2-methoxyphenyl group in neurotransmitter modulation .

1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine :

- Shows high dopamine D₂ receptor affinity (Ki = 54 nM), emphasizing the importance of the 2-methoxyphenyl group in receptor binding .

Key Observations:

- Electron-withdrawing vs. donating groups : The nitro groups in the target compound likely enhance binding to enzymes like IDH1 through strong electron-withdrawing effects, whereas methoxy groups improve solubility but may reduce potency .

- Receptor specificity: The 2-methoxyphenyl group is critical for dopamine D₂ and serotonin receptor interactions, as seen in analogs with Ki values in the nanomolar range .

生物活性

1-(3,5-Dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, pharmacological effects, and comparative analysis with related compounds.

Structural Overview

The compound features a piperazine ring substituted with a dinitrobenzoyl group and a methoxyphenyl moiety. The presence of these functional groups is believed to enhance its biological activity by allowing interactions with various biological targets.

| Structural Feature | Description |

|---|---|

| Piperazine Ring | A common motif in medicinal chemistry known for diverse interactions. |

| Dinitrobenzoyl Group | Enhances reactivity and potential antibacterial properties. |

| Methoxyphenyl Group | Modifies lipophilicity and may influence receptor binding. |

The primary mechanism of action for this compound involves its role as an oxidant in organic synthesis, particularly in forming new carbon-carbon bonds through the oxidation of organocuprates. Additionally, it has been studied for its potential interactions with neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors .

Antimicrobial Properties

Research indicates that this compound exhibits notable antibacterial and antifungal activities. In vitro studies have demonstrated its effectiveness against various strains of bacteria and fungi, suggesting its potential as a lead compound for developing new antimicrobial agents.

Neuropharmacological Effects

The compound has been evaluated for its neuropharmacological properties, particularly as a potential antidepressant. It has shown promise in modulating the release and reuptake of monoamine neurotransmitters like serotonin and dopamine . This mechanism is similar to that of certain recreational drugs but with a lower risk of abuse .

Case Studies

- Antibacterial Activity : A study demonstrated that derivatives of this compound exhibited significant inhibitory concentrations (MIC) against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the piperazine structure could enhance antibacterial potency .

- Neurotransmitter Interaction : In another investigation, the compound's ability to inhibit serotonin reuptake was assessed using animal models. The results showed an increase in serotonin levels in the synaptic cleft, leading to antidepressant-like effects in behavioral tests .

Comparative Analysis

When compared to other piperazine derivatives, this compound stands out due to its specific substitution pattern which confers distinct chemical reactivity and biological activity.

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Dinitro group enhances reactivity; methoxy group modulates interaction | Antimicrobial; Neuropharmacological effects |

| N,N-Dimethylpiperazine | Lacks aromatic substituents | Used primarily in chemical syntheses |

| 1-Methylpiperazine | Basic structure | Commonly used as an intermediate in drug synthesis |

常见问题

Basic Research Question

- Hazard Mitigation : The compound’s nitro and aromatic groups may pose toxicity risks. Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine powders .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers. Degradation products (e.g., nitroso derivatives) can form under prolonged exposure to light or moisture .

How can reaction conditions be optimized to improve the yield of this compound?

Advanced Research Question

- Temperature Control : demonstrates that maintaining 0–5°C during acylation reduces side reactions (e.g., over-acylation or hydrolysis of the nitro group) .

- Catalyst Use : Palladium-based catalysts or phase-transfer agents (e.g., tetrabutylammonium bromide) may enhance reaction efficiency for sterically hindered intermediates .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) can improve solubility of the dinitrobenzoyl precursor, but may require post-reaction solvent swaps to facilitate crystallization .

What computational methods are suitable for predicting the reactivity and stability of this compound?

Advanced Research Question

- Reactivity Prediction : Density Functional Theory (DFT) calculations can model electron density distribution, identifying reactive sites (e.g., nitro group reduction susceptibility) .

- Stability Analysis : Molecular dynamics simulations assess degradation pathways under varying pH and temperature conditions. highlights ICReDD’s quantum chemical methods for reaction path optimization .

Which analytical techniques are most effective for structural confirmation and purity assessment?

Q. Methodological Focus

- NMR Spectroscopy : H and C NMR confirm the presence of the methoxyphenyl (δ 3.8–4.0 ppm for OCH) and dinitrobenzoyl groups (aromatic protons at δ 8.5–9.0 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected ~414.3 g/mol) and detects impurities (e.g., unreacted starting materials) .

- X-ray Crystallography : Resolves stereochemical ambiguities in the piperazine ring conformation .

How should researchers address discrepancies in reported synthesis yields for similar piperazine derivatives?

Q. Data Contradiction Analysis

- Parameter Comparison : Evaluate differences in reaction time, solvent polarity, or stoichiometry. For example, ’s 39% yield versus higher yields in may stem from divergent purification methods (crystallization vs. chromatography) .

- Byproduct Identification : Use LC-MS or TLC to detect side products (e.g., diacylated piperazines) that reduce yield. Adjust reactant ratios (e.g., 1.2:1 acyl chloride:piperazine) to minimize these .

What are the potential biological targets of this compound, and how can its activity be validated?

Q. Advanced Research Focus

- Target Prediction : Molecular docking studies (e.g., AutoDock Vina) can prioritize receptors like serotonin or dopamine transporters, given structural similarities to bioactive piperazines .

- In Vitro Assays : Validate binding affinity via radioligand displacement assays (e.g., H-labeled ketanserin for 5-HT receptor studies) .

How does the electron-withdrawing nitro group influence the compound’s chemical reactivity?

Q. Mechanistic Insight

- Electronic Effects : The nitro groups deactivate the benzoyl ring, directing electrophilic attacks to the meta position. This stabilizes the compound against nucleophilic substitution but increases susceptibility to reductive cleavage (e.g., catalytic hydrogenation) .

- Spectroscopic Impact : Nitro groups cause distinct UV-Vis absorption peaks (~260–300 nm), useful for concentration determination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。